2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde
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Overview
Description
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is an aromatic aldehyde with the molecular formula C8H5BrClFO and a molecular weight of 251.48 g/mol . This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a formyl group (-CHO) and a methyl group (-CH3). It is used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation, followed by halogenation and formylation reactions . The general steps include:
Friedel-Crafts Acylation: Introduction of an acyl group to the benzene ring.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms.
Formylation: Introduction of the formyl group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis using similar reaction pathways but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Conversion of the aldehyde group to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid.
Reduction: 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde involves its reactivity with various molecular targets. The presence of electron-withdrawing halogen atoms and the formyl group makes it a versatile electrophile in organic reactions. It can participate in nucleophilic addition, substitution, and condensation reactions, influencing molecular pathways and interactions .
Comparison with Similar Compounds
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzene
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzoic acid
- 2-Bromo-4-chloro-6-fluoro-3-methylbenzyl alcohol
Comparison: Compared to its analogs, 2-Bromo-4-chloro-6-fluoro-3-methylbenzaldehyde is unique due to the presence of the formyl group, which imparts distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C8H5BrClFO |
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Molecular Weight |
251.48 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluoro-3-methylbenzaldehyde |
InChI |
InChI=1S/C8H5BrClFO/c1-4-6(10)2-7(11)5(3-12)8(4)9/h2-3H,1H3 |
InChI Key |
GAQACNGHRLGYNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1Br)C=O)F)Cl |
Origin of Product |
United States |
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